Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
The molecular structure of ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate is defined by its molecular formula C₁₂H₁₀ClNO₃ and a molecular weight of 251.66 grams per mole. The compound exists under multiple nomenclature systems, with the International Union of Pure and Applied Chemistry name being ethyl 8-chloro-4-oxo-1,4-dihydro-3-quinolinecarboxylate. This nomenclature reflects the tautomeric equilibrium between the hydroxyl and oxo forms of the compound, which is characteristic of 4-hydroxyquinoline derivatives.
The structural framework consists of a bicyclic quinoline core system with specific substitution patterns that define its chemical identity. The chlorine atom occupies the 8-position of the quinoline ring, providing electron-withdrawing effects that influence the electronic distribution throughout the molecule. The ethyl ester group at position 3 contributes to the compound's lipophilicity and reactivity profile, while the hydroxyl group at position 4 participates in hydrogen bonding interactions and tautomeric equilibria.
Key molecular descriptors reveal important structural characteristics that govern the compound's behavior. The molecule contains 17 heavy atoms distributed across its quinoline backbone and substituent groups. The rotatable bond count of 3 indicates moderate conformational flexibility, primarily associated with the ethyl ester chain. The compound possesses 2 ring systems, reflecting the fused benzene and pyridine rings of the quinoline core.
The International Chemical Identifier key CVTZGJPEFPRNNB-UHFFFAOYSA-N provides a unique digital fingerprint for this compound. The Simplified Molecular Input Line Entry System notation CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2Cl accurately describes the connectivity pattern and serves as a computational representation for database searches and molecular modeling applications.
Properties
IUPAC Name |
ethyl 8-chloro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTZGJPEFPRNNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00224769 | |
| Record name | 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73987-37-8 | |
| Record name | 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073987378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 73987-37-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3-Quinolinecarboxylic acid, 8-chloro-4-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73987-37-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Pharmaceutical Development
Antimicrobial Properties:
Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate exhibits notable antimicrobial activity against a range of pathogens, including bacteria and fungi. Research indicates that derivatives of this compound can inhibit the growth of resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Research:
The compound is being explored for its potential anticancer properties. Studies have shown that quinoline derivatives can induce cytotoxicity in various cancer cell lines, suggesting that this compound may serve as a lead compound in the development of novel anticancer agents .
Biological Research
Mechanism of Action Studies:
Researchers utilize this compound to investigate the mechanisms of action of quinoline derivatives. These studies help elucidate how such compounds interact with biological targets, including enzymes and receptors involved in metabolic pathways .
Target Identification:
The compound has been instrumental in identifying molecular targets for drug design. It may modulate biological pathways by inhibiting specific enzyme activities, thereby providing insights into new therapeutic strategies for various diseases.
Agricultural Chemistry
Pest Control Applications:
In agricultural chemistry, this compound is being studied as a potential active ingredient in agrochemicals. Its effectiveness as a pesticide offers an alternative to traditional chemicals, aiming to minimize environmental impact while maintaining efficacy against pests .
Material Science
Development of Advanced Materials:
The compound is also explored for its potential in material science, particularly in developing coatings and polymers that require specific chemical resistance and durability. Its unique chemical properties allow for modifications that enhance material performance under various conditions .
Analytical Chemistry
Standard Reference Material:
this compound serves as a standard reference material in analytical methods, ensuring accuracy in the detection and quantification of related compounds across various samples .
Data Table: Summary of Applications
| Application Area | Key Findings |
|---|---|
| Pharmaceutical | Effective against resistant bacterial strains; potential anticancer agent |
| Biological Research | Insights into mechanisms of action; target identification for drug design |
| Agricultural Chemistry | Potential active ingredient in eco-friendly pesticides |
| Material Science | Development of durable coatings and polymers with enhanced properties |
| Analytical Chemistry | Used as a standard reference material for accurate detection methods |
Case Studies
-
Antimicrobial Activity Study:
A study evaluated the antimicrobial effects of this compound against several pathogens. Results showed significant inhibition zones compared to standard antibiotics, indicating its potential as a therapeutic agent . -
Anticancer Research:
In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, suggesting further investigation into their mechanisms could lead to new cancer therapies . -
Agricultural Efficacy Trials:
Field trials assessing the effectiveness of formulations containing this compound showed promising results in pest control while minimizing negative environmental impacts compared to conventional pesticides .
Mechanism of Action
The mechanism by which Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below summarizes key structural analogs, highlighting substituent differences and their implications:
Key Observations :
- Halogen Effects : Chlorine (8-Cl) balances reactivity and stability, while bromine (8-Br) enhances steric bulk and photostability. Fluorine (8-F) increases lipophilicity, favoring blood-brain barrier penetration .
- Nitro Group Impact: The nitro substituent (8-NO₂) in the 4-chloro-8-nitro derivative introduces strong electron-withdrawing effects, making it reactive in nucleophilic substitutions .
- Regiochemical Differences : The 6-chloro analog (6-Cl) shows distinct biological activity compared to 8-substituted derivatives, underscoring the importance of substitution patterns .
Physicochemical Properties
- Melting Points and Solubility: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate exhibits a higher melting point (data inferred from Table 2 in ) due to bromine’s polarizability. The fluoro analog is more lipid-soluble, as seen in its lower molecular weight .
- Stability : Brominated derivatives demonstrate superior photostability compared to chloro and nitro analogs, making them suitable for light-sensitive applications .
Biological Activity
Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (E8C4H3C) is a compound belonging to the quinoline family, recognized for its diverse biological activities, particularly its antimicrobial and antitumor properties. This article explores the biological activity of E8C4H3C, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of E8C4H3C includes a hydroxyl group and a carboxylate ester, contributing to its reactivity and biological activity. Its ability to chelate metal ions due to the presence of nitrogen and oxygen donor atoms enhances its interaction with various biological targets.
E8C4H3C exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, which may lead to disrupted cellular functions.
- DNA Interference : It may interfere with DNA synthesis, thereby exhibiting cytotoxic effects against cancer cells.
- Metal Ion Chelation : Its chelation properties allow it to bind metal ions, which is crucial for the activity of many enzymes and cellular processes.
Antimicrobial Properties
E8C4H3C has been investigated for its antimicrobial activity against various pathogens. Research indicates that it shows significant effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for E8C4H3C are reported as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16.0 |
| Escherichia coli | 32.0 |
| Candida albicans | 8.0 |
These results suggest that E8C4H3C could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains of bacteria.
Antitumor Activity
E8C4H3C has also been studied for its cytotoxic effects against various cancer cell lines. Notably, it demonstrates significant activity against the MCF-7 breast cancer cell line, with IC50 values indicating effective inhibition of cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25.0 |
| HCT-116 | 30.5 |
| A549 | 35.0 |
The compound's ability to induce apoptosis in cancer cells further supports its potential as an anticancer therapeutic agent .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on E8C4H3C's efficacy against multidrug-resistant strains demonstrated that the compound inhibited bacterial growth effectively, suggesting its potential use in clinical settings to combat resistant infections .
- Anticancer Research : In vitro studies have shown that E8C4H3C significantly reduces the viability of MCF-7 cells compared to untreated controls. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress-induced apoptosis.
Preparation Methods
General Synthetic Route
The primary synthetic approach to ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate involves cyclization of appropriately substituted malonic acid derivatives under heating conditions in high-boiling solvents such as diphenyl ether.
- Starting material: 2-((2-chlorophenylamino)methylene)malonic acid diethyl ester
- Reaction conditions: Heating in diphenyl ether at approximately 120–130 °C for 1 hour
- Reaction type: Intramolecular cyclization forming the quinoline ring system
- Outcome: Selective formation of this compound with good yields reported in literature
Detailed Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 2-((2-chlorophenylamino)methylene)malonic acid diethyl ester | Prepared by condensation of 2-chlorobenzaldehyde with diethyl malonate derivatives |
| 2 | Diphenyl ether, heat at 120–130 °C, 1 hour | Cyclization reaction to form the quinoline core |
| 3 | Work-up and purification | Cooling, filtration, and recrystallization to isolate the pure this compound |
This method has been documented in the Journal of Heterocyclic Chemistry (1997) by De, Byers, and Krogstad, demonstrating a reliable synthesis with reproducible yields.
Alternative Approaches and Related Derivatives
While direct preparation of the 8-chloro derivative is less frequently detailed, related compounds such as ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate are synthesized via similar cyclization and esterification routes involving substituted anilines and malonate esters. Variations in substituent position (7- vs. 8-chloro) depend on the positional isomer of the starting aniline derivative used.
Reaction Mechanism Insights
The key step involves the intramolecular cyclization facilitated by heating, where the amino group of the substituted aniline attacks the activated malonic acid diethyl ester moiety, followed by dehydration and ring closure to form the quinoline skeleton. The presence of the chlorine substituent at the 8-position is retained from the starting 2-chlorophenyl moiety.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Impact on Yield and Selectivity |
|---|---|---|
| Solvent | Diphenyl ether (high boiling point) | Provides thermal stability for cyclization |
| Temperature | 120–130 °C | Optimal for ring closure without decomposition |
| Reaction time | ~1 hour | Sufficient for complete cyclization |
| Purification | Recrystallization from ethanol or similar solvents | Enhances purity and yield |
Optimization studies emphasize the importance of maintaining controlled temperature and reaction time to maximize product yield and minimize side reactions such as over-alkylation or formation of positional isomers.
Research Findings and Data Analysis
Yield and Purity
- Reported yields vary depending on scale and exact conditions but typically range from moderate to high (60–85%).
- Purity is confirmed by spectroscopic methods including ¹H NMR, IR, and elemental analysis.
Spectroscopic Characterization
- ¹H NMR: Signals corresponding to the ethyl ester group (triplet at ~1.3 ppm for CH3, quartet at ~4.3 ppm for CH2) and aromatic protons consistent with the quinoline framework.
- IR: Characteristic ester carbonyl stretch near 1700 cm⁻¹ and hydroxyl group absorption bands.
- Mass Spectrometry: Molecular ion peak at m/z 252 consistent with molecular weight.
Comparative Analysis with Related Compounds
This compound shares synthetic strategies with other halogen-substituted quinoline esters, such as ethyl 7-chloro and ethyl 4-chloro-8-fluoro derivatives, where cyclization and chlorination steps are adapted accordingly. The choice of substituent position influences biological activity and synthetic accessibility.
Summary Table of Preparation Methods
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR to confirm substituent positions and ester group integrity.
- X-ray Crystallography : Single-crystal diffraction (using SHELX or OLEX2 software) to resolve 3D structure and hydrogen-bonding patterns .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.
What challenges arise in resolving crystallographic data for quinoline derivatives?
Advanced
Challenges include:
- Disorder in Crystal Lattices : Common due to flexible ester groups; addressed by refining anisotropic displacement parameters.
- Twinned Crystals : Use SHELXL’s TWIN command to model overlapping reflections.
- Weak Diffraction : Optimize crystal growth via solvent vapor diffusion or cryocooling .
What biological assays evaluate its activity?
Q. Basic
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria.
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Fluorescence-based assays targeting topoisomerases or kinases .
How to design SAR studies to explore substituent effects on bioactivity?
Q. Advanced
Analog Synthesis : Prepare derivatives with substituents at positions 6, 7, or 8 (e.g., fluoro, methoxy).
Activity Profiling : Compare IC₅₀ values across analogs using standardized assays.
Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent hydrophobicity/electron effects with binding affinity.
Example SAR Table:
| Substituent Position | Bioactivity (IC₅₀, μM) | Key Observation |
|---|---|---|
| 8-Cl, 4-OH | 2.1 ± 0.3 | Baseline |
| 6-F, 8-CF₃ | 0.8 ± 0.2 | Enhanced potency |
| 8-OCH₃ | >10 | Reduced activity |
How to address contradictions in reported biological activity data?
Q. Advanced
- Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤1%).
- Structural Verification : Reconfirm compound identity via XRD or 2D NMR, as impurities or tautomerism (e.g., keto-enol forms) may skew results.
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
What are the known biological targets of this compound?
Q. Basic
- DNA Gyrase : Inhibition disrupts bacterial DNA replication.
- Topoisomerase II : Interferes with eukaryotic DNA unwinding, inducing apoptosis in cancer cells.
- Kinases : Modulates signaling pathways (e.g., EGFR, VEGFR) .
What computational methods predict interaction mechanisms with targets?
Q. Advanced
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (GROMACS).
- Free Energy Calculations : Use MM-PBSA to quantify binding affinities.
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with hydroxy groups) .
How to analyze stability under different storage conditions?
Q. Advanced
- Forced Degradation Studies : Expose to heat (60°C), light (UV), and humidity (75% RH) for 4 weeks.
- Analytical Monitoring : Track decomposition via HPLC-MS; common degradation products include hydrolyzed carboxylic acid derivatives.
- Optimal Storage : Store at RT in amber vials with desiccants to prevent ester hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
